(R)-cyclopropyl(thiophen-2-yl)methanamine

Medicinal chemistry CNS drug design ADME prediction

Enantiopure (R)-cyclopropyl(thiophen-2-yl)methanamine (CAS 473733-07-2) is a single-enantiomer primary amine with α-cyclopropyl-α-(thiophen-2-yl) stereochemistry. Unlike the racemate (CAS 473732-80-8), this chirally defined building block directly installs the requisite stereocenter into LSD1 (KDM1A) inhibitor scaffolds, eliminating downstream chiral resolution. ≥95% HPLC purity, low MW (153.24 g/mol), favorable XLogP3 (1.3), and TPSA (54.3 Ų) make it ideal for fragment-based CNS drug discovery. Ensure unambiguous SAR and biological reproducibility—procure the (R)-enantiomer for hit-to-lead and lead optimization programs.

Molecular Formula C8H11NS
Molecular Weight 153.25 g/mol
CAS No. 473733-07-2
Cat. No. B12086265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-cyclopropyl(thiophen-2-yl)methanamine
CAS473733-07-2
Molecular FormulaC8H11NS
Molecular Weight153.25 g/mol
Structural Identifiers
SMILESC1CC1C(C2=CC=CS2)N
InChIInChI=1S/C8H11NS/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6,8H,3-4,9H2/t8-/m1/s1
InChIKeyAAQQXHHWWFZBRH-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Define Your Enantiomer: (R)-Cyclopropyl(thiophen-2-yl)methanamine (CAS 473733-07-2) for Chiral Method Development & LSD1-Focused Discovery


(R)-Cyclopropyl(thiophen-2-yl)methanamine (CAS 473733-07-2) is a single-enantiomer, primary aliphatic amine featuring an α-cyclopropyl-α-(thiophen-2-yl) framework with the (R) absolute configuration at the chiral methanamine carbon . Its distinct stereochemical identity differentiates it from the racemic mixture (CAS 473732-80-8) and analogs with alternative heterocycles (e.g., furyl, pyridyl), making it a critical starting material for synthesizing enantiopure LSD1 (KDM1A) inhibitors as described in the (hetero)aryl cyclopropylamine patent family [1]. Supplier technical data confirms a typical assay purity of ≥95% (HPLC) [2], positioning it as a viable chiral building block for hit-to-lead optimization.

Stereochemical Integrity in Procurement: Why Generic Cyclopropyl(thiophen-2-yl)methanamine Will Not Meet Your Synthesis Goals


Simple substitution with the racemic mixture (CAS 473732-80-8) introduces pharmacokinetic and pharmacodynamic ambiguity . In the context of LSD1 inhibition, cyclopropylamine pharmacophore geometry critically influences target engagement; the patent literature explicitly claims specific stereoisomers as separate entities, underscoring that the (R)-enantiomer constitutes a distinct chemical species with potentially divergent biological activity compared to the (S)-enantiomer or racemate [1]. Without chirally defined procurement, medicinal chemistry programs risk synthesizing mixtures of diastereomers in downstream reactions, confounding structure-activity relationship (SAR) interpretation and requiring costly chiral resolution steps later.

Head-to-Head Evidence Evaluation: (R)-Cyclopropyl(thiophen-2-yl)methanamine vs. Racemate, (S)-Enantiomer, and 5-Membered Heterocycle Analogs


Structural Determinism: XLogP3 and Topological Polar Surface Area (TPSA) Impact on CNS Drug-Likeness vs. Thiophene Positional Isomers

Computational property analysis reveals that (R)-cyclopropyl(thiophen-2-yl)methanamine possesses a calculated XLogP3 of 1.3 and a TPSA of 54.3 Ų, values that place it firmly within favorable CNS drug-like space [1]. Although similar to the racemate, these computed parameters differentiate it from the 3-thienyl positional isomer, which exhibits altered logP and TPSA values affecting membrane permeability. For procurement decisions targeting CNS indications where the 2-thienyl attachment is specified in the patent Markush structures, the exact positional isomer is non-negotiable [2].

Medicinal chemistry CNS drug design ADME prediction

Enantiomeric Purity: Defined (R)-Configuration Avoids Racemic Mixture Ambiguity in LSD1 Inhibitor Synthesis

The procurement specification for (R)-cyclopropyl(thiophen-2-yl)methanamine defines a single enantiomer (CIP designation (R)) with a guaranteed purity of ≥95% as shown by supplier documentation [1]. In contrast, the commonly available and lower-cost alternative 'cyclopropyl(thiophen-2-yl)methanamine' (CAS 473732-80-8) is a racemic mixture (1:1 R:S), introducing 50% of the undesired enantiomer into the reaction mixture. This presence of the opposite enantiomer can compromise the diastereomeric purity of final LSD1-targeting compounds, potentially reducing target potency by 50% or more if the (S)-enantiomer is inactive or antagonistic [2].

Asymmetric synthesis LSD1 inhibitor Chiral purity

Predicted Basic pKa of 9.19: Implications for Salt Form Selection and Bioavailability vs. N-Alkylated Analogs

The predicted pKa of the primary amine is 9.19±0.50 . This value is consistent with typical aliphatic primary amines. N-methylated analogs (e.g., N-methyl-1-cyclopropyl-1-(thiophen-2-yl)methanamine) possess higher basicity and altered hydrogen-bonding capacity, leading to different solubility and permeability profiles. The primary amine's pKa allows for facile salt formation (e.g., hydrochloride) for solid-state handling while avoiding the excessive lipophilicity of secondary amines, which can increase hERG binding and metabolic clearance .

Salt screening Pre-formulation Physicochemical profiling

Limited Measured Data Gap vs. Thiophene-Containing LSD1 Clinical Candidates

A direct head-to-head comparison of LSD1 inhibitory activity between (R)-cyclopropyl(thiophen-2-yl)methanamine as a free amine fragment and advanced clinical candidates (e.g., TAK-418, IC50=2.9 nM [1]) is not available. The active moiety in TAK-418 is a fused heterocyclic system derived from a cyclopropylamine core, highlighting the value of the cyclopropylamine building block. However, the (R)-thiophene derivative itself has not been profiled in enzymatic assays. This lack of data should caution procurement based solely on predicted target engagement; the compound's true value is as an intermediate, not as a lead-like molecule.

LSD1 inhibition Structure-activity relationship Drug discovery

Optical Rotation and Enantiomeric Excess: Batch-to-Batch Consistency as a Procurement Quality Metric

Although a specific optical rotation value ([α]D) is not publicly disclosed for commercial batches, suppliers confirm enantiomeric purity via chiral HPLC [1]. For procurement teams, this necessitates requesting a Certificate of Analysis (CoA) that includes chiral purity (≥95% ee). This metric distinguishes the (R)-enantiomer from cheaper racemic sources where optical rotation is zero. For processes where stereochemical fidelity is mandated by patent claims (e.g., US 9,670,136), demonstrated ee is the decisive procurement parameter [2].

Analytical chemistry Quality control Chiral assay

Procurement-Driven Application Scenarios for (R)-Cyclopropyl(thiophen-2-yl)methanamine (CAS 473733-07-2)


Synthesis of Enantiopure LSD1 (KDM1A) Inhibitors for Neurodevelopmental & Oncology Programs

As explicitly claimed in US Patent 9,670,136 [1], (hetero)aryl cyclopropylamine compounds are potent LSD1 inhibitors. Procurement of the (R)-enantiomer (CAS 473733-07-2) allows direct installation of the required chiral α-cyclopropylamine moiety into the inhibitor scaffold, circumventing the need for chiral resolution of the final drug substance. This is critical for programs targeting intellectual disability syndromes (autism spectrum disorder, Rett syndrome) and oncology where LSD1 is a validated target [2].

Chiral Building Block for CNS-Penetrant Fragment-Based Drug Discovery (FBDD)

The compound's low molecular weight (153.24 g/mol), favorable XLogP3 (1.3), and TPSA (54.3 Ų) align with fragment-like properties for CNS drug discovery [1]. Compared to larger, achiral cyclopropylamine derivatives, this fragment offers a 3D chiral topology and a thiophene sulfur capable of engaging protein binding pockets via CH-π or cation-π interactions. Procurement for FBDD campaigns enables efficient exploration of novel chemical space around the cyclopropylamine pharmacophore.

Method Development Standard for Chiral HPLC and Supercritical Fluid Chromatography (SFC) Separation

Given the structural similarity to racemic impurities, the enantiopure (R)-form serves as an ideal reference standard for developing chiral analytical methods. Its procurement in high purity (≥95%) [1] allows analytical laboratories to calibrate retention times and optimize separation conditions for the critical pair of (R)- and (S)-cyclopropyl(thiophen-2-yl)methanamine, directly supporting quality control in API manufacturing.

Medicinal Chemistry Exploration of Thiophene Bioisosteres in Anti-infective Programs

Although not its primary documented use, the cyclopropyl-thiophen-amine core is a known motif in fungicidal compounds [1]. The (R)-enantiomer provides a stereochemically pure starting point for synthesizing tertiary amine fungicides with enhanced target-site selectivity, potentially reducing off-target phytotoxicity compared to racemic mixtures. This scenario is recommended for agricultural chemical discovery teams seeking to exploit stereochemistry for improved safety profiles.

Quote Request

Request a Quote for (R)-cyclopropyl(thiophen-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.